![molecular formula C16H20N4O3S B14163782 (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione CAS No. 378757-16-5](/img/structure/B14163782.png)
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the dimethylaminoethyl group through an alkylation reaction. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
科学的研究の応用
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or enhanced mechanical strength.
作用機序
The mechanism of action of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
- (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-hydroxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the methoxy group may enhance its solubility and bioavailability, while the dimethylaminoethyl group may improve its binding affinity to certain molecular targets.
特性
CAS番号 |
378757-16-5 |
|---|---|
分子式 |
C16H20N4O3S |
分子量 |
348.4 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethyliminomethyl]-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)8-7-17-10-13-14(21)18-16(24)20(15(13)22)11-5-4-6-12(9-11)23-3/h4-6,9-10,22H,7-8H2,1-3H3,(H,18,21,24) |
InChIキー |
AZPMJNQINONECH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN=CC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
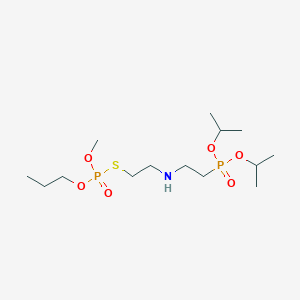
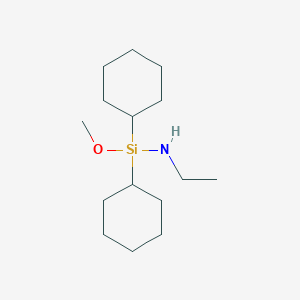
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
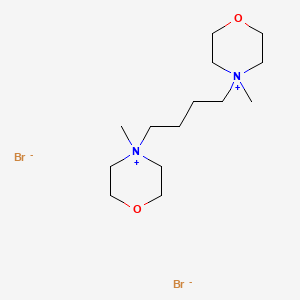
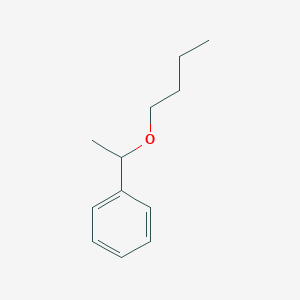
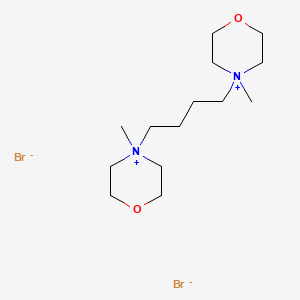

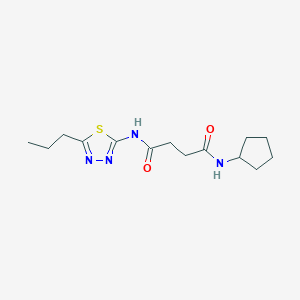

![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
